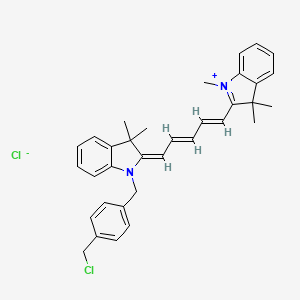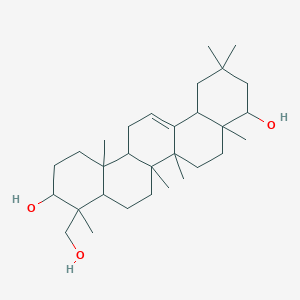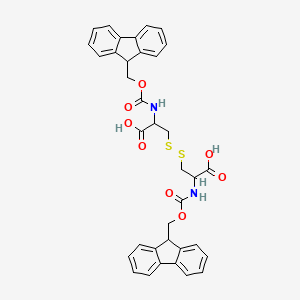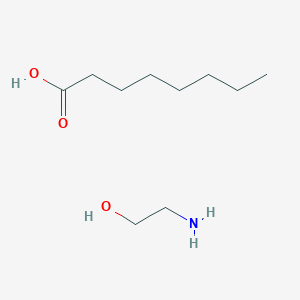
Ethanolamine octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is soluble in water and miscible with some organic solvents such as alcohols and ethers . This compound is widely used in the industry to prepare surfactants, softeners, and wetting agents. Additionally, it can be used as a metal corrosion inhibitor, an oxidant antioxidant additive, and a catalyst for reaction with anhydride organics to form esters .
Preparation Methods
Ethanolamine octanoate is prepared by reacting octanoic acid with 2-ethanolamine under suitable conditions, typically in an organic solvent . The reaction involves the formation of a salt between the carboxylic acid group of octanoic acid and the amine group of ethanolamine. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield . For example, copper (II) sulphate and octanoic acid can be dissolved in aqueous ethanolamine solutions to prepare waterborne copper/ethanolamine wood preservatives .
Chemical Reactions Analysis
Ethanolamine octanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids and amines.
Reduction: Reduction reactions can convert it into alcohols and amines.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Esterification: Reacts with anhydrides to form esters.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic or basic catalysts for esterification . Major products formed from these reactions include carboxylic acids, alcohols, esters, and substituted amines .
Scientific Research Applications
Ethanolamine octanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethanolamine octanoate involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability . It also interacts with proteins, potentially affecting their structure and function. Molecular targets include membrane phospholipids and various enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Ethanolamine octanoate can be compared with other similar compounds such as:
Ethanolamine: A simpler molecule with similar properties but lacking the octanoate group.
Diethanolamine: Contains two ethanolamine units and is used in similar applications but has different chemical properties.
Triethanolamine: Contains three ethanolamine units and is used as a surfactant and emulsifier.
This compound is unique due to its combination of ethanolamine and octanoic acid, providing both hydrophilic and hydrophobic properties, making it an effective surfactant and emulsifier .
Properties
CAS No. |
28098-03-5 |
|---|---|
Molecular Formula |
C10H23NO3 |
Molecular Weight |
205.29 g/mol |
IUPAC Name |
2-aminoethanol;octanoic acid |
InChI |
InChI=1S/C8H16O2.C2H7NO/c1-2-3-4-5-6-7-8(9)10;3-1-2-4/h2-7H2,1H3,(H,9,10);4H,1-3H2 |
InChI Key |
ZGIPIEWHOQEVJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.C(CO)N |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13386197.png)
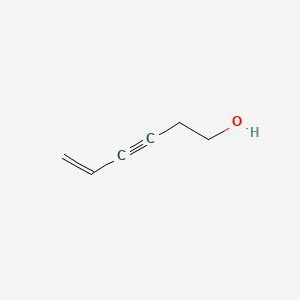
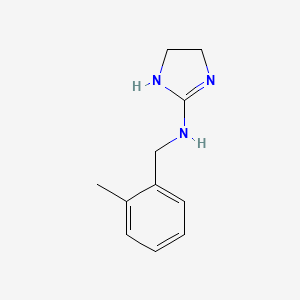
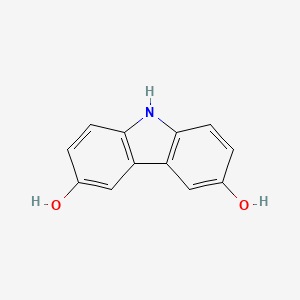
![3-ethenyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B13386238.png)
![4-Tert-butyl-2-[1-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13386244.png)
![Calcium; 2,3,4,5,6-pentahydroxyhexanoate; 2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanoate; hydrate](/img/structure/B13386251.png)

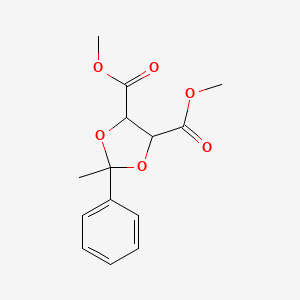
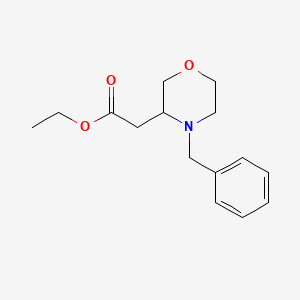
![4-[3-(6-Methoxy-4-quinolinyl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)-2-propyn-1-yl]-3-piperidinecarboxylic acid](/img/structure/B13386270.png)
